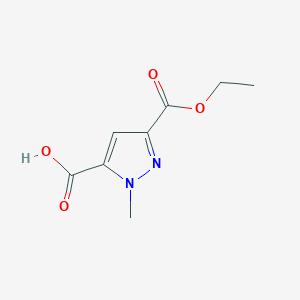

3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-ethoxycarbonyl-2-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c1-3-14-8(13)5-4-6(7(11)12)10(2)9-5/h4H,3H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYGMEUGJPKGHBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199480-36-9 | |

| Record name | 3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathways for obtaining 3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid, a key building block in pharmaceutical and agrochemical research. The document will delve into the strategic considerations for constructing the pyrazole core, the regioselective N-methylation, and the critical step of selective mono-hydrolysis of a diester precursor.

Introduction: The Significance of Substituted Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The specific substitution pattern of this compound offers a unique combination of functional groups: a carboxylic acid for amide bond formation or other derivatizations, an ester for potential modification, and a methylated nitrogen for modulating physicochemical properties. This trifunctional architecture makes it a valuable intermediate for the synthesis of a diverse range of complex molecules.

Proposed Synthetic Strategy: A Three-Step Approach

The most logical and well-supported synthetic route to this compound involves a three-step sequence starting from readily available precursors. This strategy is outlined below:

Figure 1: Proposed three-step synthesis of the target molecule.

This approach allows for the controlled introduction of the required functional groups and has been inferred from various literature precedents for the synthesis of related pyrazole derivatives.

Step 1: Synthesis of the Pyrazole Core - Diethyl 1H-pyrazole-3,5-dicarboxylate

The initial step focuses on the construction of the pyrazole ring with ester functionalities at the 3 and 5 positions. Two primary methods are prevalent in the literature:

Method A: Oxidation of 3,5-Dimethyl-1H-pyrazole and Subsequent Esterification

This is a well-documented, two-stage process that begins with the readily available 3,5-dimethyl-1H-pyrazole.

-

Oxidation: The methyl groups are oxidized to carboxylic acids using a strong oxidizing agent like potassium permanganate. This reaction is typically performed in water at elevated temperatures.[1][2]

-

Esterification: The resulting 1H-pyrazole-3,5-dicarboxylic acid is then esterified to the diethyl ester. This is a standard esterification reaction, often carried out using ethanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions.

Figure 2: Synthesis of the pyrazole core via Method A.

Method B: Cyclocondensation of a 1,3-Dicarbonyl Compound with Hydrazine

This classical approach to pyrazole synthesis involves the reaction of a 1,3-dicarbonyl compound with hydrazine. For the synthesis of diethyl 1H-pyrazole-3,5-dicarboxylate, diethyl 2-oxomalonate would be the appropriate 1,3-dicarbonyl precursor.[1]

Protocol for Oxidation of 3,5-Dimethyl-1H-pyrazole to 1H-Pyrazole-3,5-dicarboxylic Acid [2]

| Step | Procedure |

| 1. | Dissolve 3,5-dimethyl-1H-pyrazole (1.0 eq) in water at 70 °C. |

| 2. | Slowly add potassium permanganate (4.0 eq) to the solution, maintaining the temperature below 90 °C. |

| 3. | After the addition is complete, cool the mixture to room temperature. |

| 4. | Filter the mixture to remove the manganese dioxide precipitate and wash the solid with water. |

| 5. | Acidify the filtrate to pH 2 with concentrated hydrochloric acid. |

| 6. | Allow the solution to stand overnight to precipitate the product. |

| 7. | Collect the precipitate by filtration and wash with cold water to yield 1H-pyrazole-3,5-dicarboxylic acid. |

Step 2: N-Methylation of Diethyl 1H-pyrazole-3,5-dicarboxylate

The introduction of a methyl group at the N1 position of the pyrazole ring is a crucial step. This is typically achieved through an N-alkylation reaction.

Choice of Methylating Agent

Several methylating agents can be employed, with varying degrees of reactivity and toxicity:

-

Dimethyl sulfate: Highly effective but also highly toxic and carcinogenic. Its use requires stringent safety precautions.

-

Methyl iodide: A common and effective laboratory reagent.

-

Dimethyl carbonate: A greener and less toxic alternative to dimethyl sulfate and methyl iodide.[3]

The reaction is generally carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic polar solvent like dimethylformamide (DMF) or acetone.

Illustrative Protocol for N-Methylation using Dimethyl Carbonate [3]

| Step | Procedure |

| 1. | To a solution of diethyl 1H-pyrazole-3,5-dicarboxylate (1.0 eq) in DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C. |

| 2. | Stir the mixture at room temperature for 30 minutes. |

| 3. | Add dimethyl carbonate (1.5 eq) and heat the reaction mixture at 80-140 °C for 4 hours. |

| 4. | Monitor the reaction by TLC. |

| 5. | After completion, cool the reaction mixture and pour it into water. |

| 6. | Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. |

| 7. | Purify the crude product by column chromatography to obtain diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate. |

Step 3: Selective Mono-hydrolysis of Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate

This is the most challenging and critical step in the synthesis. The goal is to selectively hydrolyze one of the two ethyl ester groups to a carboxylic acid. The reactivity of the two ester groups at the 3- and 5-positions of the pyrazole ring is not identical, and this difference can be exploited to achieve selective hydrolysis.

Mechanistic Considerations for Selectivity

The electronic environment of the C3 and C5 positions of the 1-methyl-pyrazole ring is different. The C5 position is generally more electron-deficient than the C3 position, which can make the C5-ester more susceptible to nucleophilic attack by hydroxide ions during saponification.

Reaction Conditions for Selective Hydrolysis

Achieving mono-hydrolysis typically involves careful control of reaction conditions:

-

Stoichiometry of the base: Using a limited amount of base (e.g., 1.0-1.2 equivalents of NaOH or LiOH) is crucial to favor the hydrolysis of only one ester group.

-

Temperature: Lower reaction temperatures can enhance selectivity.

-

Reaction time: Careful monitoring of the reaction progress is necessary to stop the reaction after the formation of the desired mono-acid and before significant formation of the di-acid byproduct.

-

Solvent system: A mixture of an alcohol (e.g., ethanol or methanol) and water is commonly used.

Proposed Protocol for Selective Mono-hydrolysis

| Step | Procedure |

| 1. | Dissolve diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate (1.0 eq) in a mixture of ethanol and water. |

| 2. | Add a solution of sodium hydroxide (1.1 eq) in water dropwise at room temperature. |

| 3. | Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC. |

| 4. | Once the starting material is consumed and the mono-acid is the major product, carefully acidify the reaction mixture to pH 3-4 with dilute hydrochloric acid. |

| 5. | Extract the product with a suitable organic solvent (e.g., ethyl acetate). |

| 6. | Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. |

| 7. | Purify the crude product by recrystallization or column chromatography to isolate this compound. |

Quantitative Data Summary (Expected)

| Step | Product | Expected Yield | Purity |

| 1 | Diethyl 1H-pyrazole-3,5-dicarboxylate | 70-85% | >95% |

| 2 | Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate | 80-95% | >98% |

| 3 | This compound | 50-70% | >98% |

Conclusion

The synthesis of this compound is a feasible multi-step process that requires careful optimization, particularly in the final selective hydrolysis step. The choice of reagents and reaction conditions at each stage is critical for achieving good yields and high purity. This guide provides a robust framework for researchers and drug development professionals to approach the synthesis of this valuable building block, enabling the exploration of new chemical entities with potential therapeutic or agrochemical applications.

References

-

Semantic Scholar. (2021). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Retrieved from [Link]

-

TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]

-

DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

- Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.

Sources

An In-depth Technical Guide to 3-(Ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. Drawing from established chemical principles and data from analogous structures, this document details the compound's physicochemical properties, outlines a robust synthetic pathway, predicts its spectral characteristics, and discusses its potential applications in modern research.

Introduction and Chemical Identity

This compound is a bifunctional pyrazole derivative. The pyrazole core is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2][3] This particular molecule features two distinct functional groups: an ethyl ester at the 3-position and a carboxylic acid at the 5-position, attached to a nitrogen atom bearing a methyl group. This arrangement makes it a valuable and versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and agrochemicals.[3]

The presence of both an ester and a carboxylic acid allows for selective chemical modifications. The carboxylic acid can be readily converted into amides, esters, or other derivatives, while the ethyl ester can be hydrolyzed or used in other transformations, providing orthogonal chemical handles for library synthesis and lead optimization.

Physicochemical and Structural Properties

While extensive experimental data for this specific compound is not publicly available, its fundamental properties can be reliably predicted based on its structure and data from public chemical databases.

| Property | Value / Information | Source |

| Molecular Formula | C₈H₁₀N₂O₄ | [4] |

| Molecular Weight | 198.18 g/mol | Calculated |

| Monoisotopic Mass | 198.0641 Da | [4] |

| IUPAC Name | This compound | - |

| SMILES | CCOC(=O)c1cc(c(=O)O)n(n1)C | [4] |

| InChI Key | YYGMEUGJPKGHBP-UHFFFAOYSA-N | [4] |

| Predicted XlogP | 0.6 | [4] |

| Appearance | Expected to be a white to off-white solid | Inferred |

The structure contains both a hydrogen bond donor (carboxylic acid -OH) and multiple hydrogen bond acceptors (carbonyl oxygens, pyrazole nitrogens), suggesting moderate solubility in polar protic solvents and potential for forming stable crystal lattice structures.

Synthesis and Reaction Chemistry

The synthesis of this compound can be logically approached through a two-stage process: formation of the core pyrazole ester followed by selective hydrolysis. This strategy is well-documented in the synthesis of related pyrazole derivatives.[5][6]

Stage 1: Synthesis of Ethyl 3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylate

The core pyrazole ring is typically formed via a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine. To achieve the desired substitution pattern, diethyl 2-(ethoxymethylene)malonate can be reacted with methylhydrazine.

The causality behind this choice is the regioselectivity of the reaction. Methylhydrazine has two non-equivalent nitrogen atoms. The more nucleophilic nitrogen (the one not directly attached to the methyl group) will preferentially attack the enone system, leading to the desired N1-methylated pyrazole product after cyclization and dehydration.

Experimental Protocol: Synthesis of Ethyl 3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylate

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl 2-(ethoxymethylene)malonate (1.0 equivalent) and ethanol (5-10 volumes).

-

Reagent Addition: While stirring at room temperature, add methylhydrazine (1.0-1.1 equivalents) dropwise. An exothermic reaction may be observed.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Purification: The resulting crude oil or solid can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure ethyl 3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylate.

Stage 2: Selective Hydrolysis

With the diester in hand, the next step is the selective hydrolysis of one of the ester groups to the carboxylic acid. The ester at the 5-position is generally more sterically hindered and electronically distinct, but for practical purposes, a controlled hydrolysis using one equivalent of a base is the standard approach. Using a strong base like sodium hydroxide or lithium hydroxide in a water/alcohol solvent system is a reliable method.[6][7]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Dissolve the starting diester (1.0 equivalent) in a mixture of methanol or ethanol and water (e.g., a 1:1 mixture).

-

Reagent Addition: Add a solution of sodium hydroxide (1.0 equivalent) in water dropwise to the stirred solution at room temperature.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-6 hours. Monitor the reaction by TLC until the starting material is consumed.[6]

-

Workup: Remove the organic solvent under reduced pressure. Dilute the remaining aqueous solution with water.

-

Acidification: Cool the solution in an ice bath and carefully acidify with 1M HCl until the pH is approximately 2-3. A precipitate should form.[6]

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product, this compound.

Overall Synthesis Workflow

The following diagram illustrates the complete synthetic pathway.

Caption: Synthetic pathway for the target compound.

Spectroscopic Characterization (Predicted)

No published spectra for the target compound are available. However, based on extensive data from analogous structures, a detailed prediction of its key spectral features can be made.[3][7][8]

¹H NMR Spectroscopy

-

Carboxylic Acid Proton (-COOH): A very broad singlet, typically downfield (>10 ppm, often around 12-13 ppm).

-

Pyrazole Ring Proton (C4-H): A sharp singlet expected between δ 6.5-7.5 ppm. For the similar 1,3-dimethyl-1H-pyrazole-5-carboxylic acid, this proton appears at δ 6.61 ppm.[3]

-

N-Methyl Protons (-NCH₃): A sharp singlet, typically around δ 3.9-4.2 ppm. The corresponding protons in 1,3-dimethyl-1H-pyrazole-5-carboxylic acid are at δ 4.11 ppm.[3]

-

Ethyl Ester Protons (-OCH₂CH₃): A quartet for the methylene (-CH₂-) group around δ 4.2-4.4 ppm and a triplet for the methyl (-CH₃) group around δ 1.2-1.4 ppm.

¹³C NMR Spectroscopy

-

Carboxylic Acid Carbonyl (-COOH): Expected in the range of δ 165-175 ppm.

-

Ester Carbonyl (-COO-): Expected in the range of δ 160-170 ppm.

-

Pyrazole Ring Carbons (C3, C4, C5): Three distinct signals. C3 and C5, being attached to electronegative atoms and functional groups, will be further downfield (δ 135-155 ppm) than C4 (δ 105-115 ppm).[7]

-

N-Methyl Carbon (-NCH₃): Expected around δ 35-40 ppm.

-

Ethyl Ester Carbons (-OCH₂CH₃): The methylene carbon (-CH₂-) is expected around δ 60-65 ppm, and the methyl carbon (-CH₃) around δ 13-15 ppm.

Infrared (IR) Spectroscopy

-

O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹.

-

C=O Stretch (Carbonyls): Two distinct, strong absorption bands are expected between 1680 and 1750 cm⁻¹. The carboxylic acid carbonyl is typically at a lower wavenumber (e.g., ~1700-1725 cm⁻¹) compared to the ester carbonyl (~1720-1740 cm⁻¹).

-

C=N and C=C Stretch (Pyrazole Ring): Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-O Stretch (Ester and Acid): Strong bands in the 1100-1300 cm⁻¹ region.

Potential Applications in Research and Drug Development

The pyrazole scaffold is a privileged structure in medicinal chemistry. Molecules containing this ring system have been successfully developed into commercial drugs, such as the anti-inflammatory celecoxib and the insecticide tebufenpyrad.[3] The subject of this guide, this compound, serves as an ideal starting point for the synthesis of novel bioactive compounds.

Logical Relationship in Drug Discovery

Caption: Role as a scaffold in a drug discovery workflow.

The bifunctional nature of the molecule allows for the generation of diverse libraries of compounds through parallel synthesis. For example, the carboxylic acid can be coupled with a library of amines to form various amides, while the ester can be hydrolyzed and subsequently coupled with a different set of amines. This flexibility is highly valuable in structure-activity relationship (SAR) studies. Given the known activities of pyrazole-carboxamides, derivatives of this compound are promising candidates for screening as:

-

Enzyme Inhibitors: Particularly for kinases, cyclooxygenases (COX), and carbonic anhydrases.[1]

-

Agrochemicals: As insecticides, fungicides, or herbicides.[3]

-

Antimicrobial Agents: Targeting bacterial or fungal pathogens.[2]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not available, data from structurally related pyrazole carboxylic acids provide clear handling guidelines.[9]

-

Hazard Classification (Predicted): May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[9]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle in a well-ventilated area or under a chemical fume hood.

-

Handling: Avoid generating dust. Keep away from ignition sources. Practice good industrial hygiene.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a valuable, non-commercial chemical intermediate with significant potential for application in synthetic and medicinal chemistry. Its bifunctional nature provides a versatile platform for creating diverse molecular libraries. While direct experimental data is sparse, its properties and reactivity can be confidently predicted from well-established chemical principles and data from analogous compounds. This guide provides the necessary technical foundation for researchers to synthesize, characterize, and utilize this compound in their research and development endeavors.

References

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Available at: [Link]

-

3-(Ethoxycarbonyl)-5-methyl-1-phenyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid Properties. Mol-Instincts. Available at: [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. Available at: [Link]

-

1H-Pyrazole-5-carboxylic acid, 3-[[[4-(ethoxycarbonyl)phenyl]amino]carbonyl]-1-methyl-, methyl ester Spectra. SpectraBase. Available at: [Link]

-

Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. De Gruyter. Available at: [Link]

-

Synthesis of Pyrazole Compounds by Using Sonication Method. IJRPR. Available at: [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. Available at: [Link]

-

Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Semantic Scholar. Available at: [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Available at: [Link]

-

3-(ethoxycarbonyl)-5-methyl-1-phenyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid. AHH Chemical Co., Ltd. Available at: [Link]

-

1H-Pyrazole-5-carboxylic acid, 3-[[[4-(ethoxycarbonyl)phenyl]amino]carbonyl]. SpectraBase. Available at: [Link]

- Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. Google Patents.

-

Synthesis and biological activity of 3-methyl-1H- pyrazole-4-carboxylic ester derivatives. ResearchGate. Available at: [Link]

-

Combination of 1H and 13C NMR Spectroscopy. ResearchGate. Available at: [Link]

-

3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid. PubChem. Available at: [Link]

-

Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available at: [Link]

-

1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook. Available at: [Link]

-

Pyrazole and Its Biological Activity. Semantic Scholar. Available at: [Link]

-

This compound. PubChemLite. Available at: [Link]

-

1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. ResearchGate. Available at: [Link]

-

1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook. Available at: [Link]

-

FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. ResearchGate. Available at: [Link]

Sources

- 1. 3-(Ethoxycarbonyl)-5-methyl-1-phenyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid (1264048-70-5) for sale [vulcanchem.com]

- 2. jocpr.com [jocpr.com]

- 3. d-nb.info [d-nb.info]

- 4. PubChemLite - this compound (C8H10N2O4) [pubchemlite.lcsb.uni.lu]

- 5. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-METHYL-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 7. epubl.ktu.edu [epubl.ktu.edu]

- 8. mdpi.com [mdpi.com]

- 9. 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid | C6H8N2O3 | CID 45082184 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analogues of 3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its versatile structure allows for multi-directional substitution, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties. This has led to the development of a wide array of clinically successful drugs across various therapeutic areas, including anti-inflammatory agents, anticancer therapies, and central nervous system modulators.[1] Within this privileged scaffold, 3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid serves as a particularly intriguing starting point for the design of novel therapeutics. Its specific substitution pattern offers a unique combination of hydrogen bonding capabilities, lipophilicity, and metabolic stability, making it an ideal core for library development and lead optimization.

This guide provides a comprehensive overview of the structural analogues of 3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid, with a focus on their synthesis, structure-activity relationships (SAR), and biological applications, particularly in the context of 5-HT2A receptor antagonism for the treatment of arterial thrombosis.

The Core Scaffold: Synthesis of 3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid

The synthesis of the 3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid core is a critical first step in the exploration of its structural analogues. While multiple routes to pyrazole-5-carboxylic acids exist, a common and reliable strategy involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative, followed by functional group manipulations. The following protocol is a representative, multi-step synthesis adapted from established methodologies for pyrazole synthesis.[2][3][4]

Experimental Protocol: Synthesis of the Core Scaffold

Step 1: Synthesis of Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-5-carboxylate

This initial step involves the formation of the pyrazole ring through the reaction of a β-ketoester with methylhydrazine.

-

Materials:

-

Diethyl 1,3-acetonedicarboxylate

-

Methylhydrazine

-

Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl 1,3-acetonedicarboxylate (1.0 eq) in ethanol.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

Slowly add methylhydrazine (1.1 eq) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-5-carboxylate.

-

Step 2: O-methylation to Ethyl 3-methoxy-1-methyl-1H-pyrazole-5-carboxylate

The hydroxyl group of the pyrazolone is then methylated to introduce the methoxy group at the 3-position.

-

Materials:

-

Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-5-carboxylate

-

Dimethyl sulfate or Iodomethane

-

Potassium carbonate

-

Acetone or N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

Suspend ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-5-carboxylate (1.0 eq) and potassium carbonate (2.0 eq) in acetone or DMF in a round-bottom flask.

-

Add dimethyl sulfate or iodomethane (1.2 eq) dropwise to the suspension.

-

Stir the reaction mixture at room temperature or gentle heating until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

-

The resulting crude product can be purified by column chromatography to afford ethyl 3-methoxy-1-methyl-1H-pyrazole-5-carboxylate.

-

Step 3: Hydrolysis to 3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid

The final step is the hydrolysis of the ester to the desired carboxylic acid.

-

Materials:

-

Ethyl 3-methoxy-1-methyl-1H-pyrazole-5-carboxylate

-

Lithium hydroxide or Sodium hydroxide

-

Tetrahydrofuran (THF)/Water mixture

-

Hydrochloric acid (1M)

-

-

Procedure:

-

Dissolve ethyl 3-methoxy-1-methyl-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of THF and water.

-

Add lithium hydroxide or sodium hydroxide (2.0 eq) and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the ester is fully consumed.

-

Remove the THF under reduced pressure.

-

Acidify the aqueous solution to pH 2-3 with 1M hydrochloric acid.

-

The precipitated product, 3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid, can be collected by filtration, washed with cold water, and dried.

-

Caption: Synthetic workflow for the core scaffold.

Structural Analogues and Structure-Activity Relationships (SAR)

The exploration of structural analogues of 3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid is a key strategy in drug discovery to optimize potency, selectivity, and pharmacokinetic properties. The primary point of diversification is the carboxylic acid moiety, which can be converted to a wide range of amides.

Amide Analogues as 5-HT2A Receptor Antagonists

A significant body of research has focused on the development of amide analogues of this pyrazole core as antagonists of the 5-hydroxytryptamine 2A (5-HT2A) receptor. This receptor plays a crucial role in platelet aggregation, and its antagonism is a promising strategy for the treatment of arterial thrombosis. A notable example is the discovery of APD791, a potent and selective 5-HT2A inverse agonist.

The general synthetic approach to these amide analogues involves the coupling of the core carboxylic acid with a variety of amines.

Experimental Protocol: Synthesis of Amide Analogues

Step 1: Activation of the Carboxylic Acid

The carboxylic acid is first converted to a more reactive species, such as an acid chloride or an activated ester.

-

Materials:

-

3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

-

Procedure (Acid Chloride Formation):

-

Suspend 3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM.

-

Add a catalytic amount of DMF.

-

Slowly add thionyl chloride or oxalyl chloride (1.5-2.0 eq) at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (evolution of gas ceases).

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride, which is used immediately in the next step.

-

Step 2: Amide Coupling

The activated carboxylic acid is then reacted with the desired amine to form the amide bond.

-

Materials:

-

Crude acid chloride from Step 1

-

Desired amine (e.g., substituted anilines) (1.0-1.2 eq)

-

Triethylamine (TEA) or Pyridine

-

Anhydrous DCM or THF

-

-

Procedure:

-

Dissolve the desired amine (1.0-1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Cool the solution to 0 °C.

-

Add a solution of the crude acid chloride in DCM dropwise.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude amide can be purified by column chromatography or recrystallization.

-

Caption: General workflow for amide analogue synthesis.

Structure-Activity Relationship (SAR) Data

The following table summarizes the SAR for a series of amide analogues of 3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid as 5-HT2A receptor antagonists. The data is extracted from the study that led to the discovery of APD791.

| Compound | R Group (Amine Component) | 5-HT2A Ki (nM) |

| 1 | 4-methoxyphenyl | 150 |

| 2 | 3,4-dimethoxyphenyl | 85 |

| 3 | 4-(2-morpholinoethoxy)phenyl | 25 |

| 4 | 3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl | 1.2 |

| APD791 | 3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl with a 3-methoxybenzoyl group | 0.87 |

Data compiled from the Journal of Medicinal Chemistry, 2010, 53 (11), pp 4412–4421.

Key SAR Insights:

-

Substitution on the Phenyl Ring: The presence of a methoxy group at the 4-position of the phenyl ring of the amine component is beneficial for activity.

-

Introduction of a Morpholinoethoxy Side Chain: The addition of a morpholinoethoxy side chain at the 4-position of the phenyl ring significantly improves potency, likely by providing additional interactions with the receptor and improving physicochemical properties.

-

Addition of a Second Heterocycle: The introduction of a 1-methyl-1H-pyrazole group at the 3-position of the phenyl ring leads to a substantial increase in potency, as seen in compound 4 and APD791. This highlights the importance of this region for receptor binding.

Biological Evaluation: Serotonin-Induced Platelet Aggregation Assay

To assess the functional activity of these 5-HT2A receptor antagonists, a serotonin-induced platelet aggregation assay is a critical in vitro tool. This assay measures the ability of a compound to inhibit the aggregation of platelets in response to serotonin, often in the presence of a sub-threshold concentration of another agonist like ADP.

Experimental Protocol: Light Transmission Aggregometry (LTA)

This protocol describes a standard method for measuring platelet aggregation using light transmission aggregometry.[5][6][7]

-

Materials and Reagents:

-

Freshly drawn human whole blood from healthy, consenting donors (fasting for at least 8 hours is recommended).

-

3.2% Sodium Citrate Vacutainer tubes.

-

Serotonin (5-HT) solution.

-

Adenosine Diphosphate (ADP) solution.

-

Test compounds dissolved in a suitable vehicle (e.g., DMSO, final concentration ≤ 0.5%).

-

Phosphate Buffered Saline (PBS).

-

Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP).

-

Light Transmission Aggregometer.

-

-

Procedure:

-

Preparation of PRP and PPP:

-

Collect whole blood in sodium citrate tubes.

-

Centrifuge the blood at 150-200 x g for 15 minutes at room temperature to obtain PRP.

-

Carefully transfer the PRP to a new tube.

-

Centrifuge the remaining blood at 1500-2000 x g for 20 minutes to obtain PPP.

-

Adjust the platelet count of the PRP with PPP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL).

-

-

Assay Performance:

-

Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).

-

Pipette PRP into the aggregometer cuvettes with a magnetic stir bar and allow it to equilibrate to 37°C for 5 minutes.

-

Add the test compound or vehicle control to the PRP and incubate for a pre-determined time (e.g., 2 minutes).

-

Initiate the aggregation by adding a sub-threshold concentration of ADP followed by serotonin.

-

Record the change in light transmission for a set period (e.g., 10 minutes).

-

-

Data Analysis:

-

The maximum aggregation percentage is determined for each sample.

-

The inhibitory effect of the test compound is calculated as the percentage reduction in maximum aggregation compared to the vehicle control.

-

IC₅₀ values can be determined by testing a range of compound concentrations and fitting the data to a dose-response curve.

-

-

Signaling Pathway

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[5] Activation of this pathway leads to a cascade of intracellular events that ultimately result in platelet activation and aggregation. Understanding this pathway is crucial for rational drug design.

Caption: 5-HT2A receptor Gq signaling pathway in platelets.

Conclusion

The 3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid scaffold is a versatile and valuable starting point for the development of novel therapeutics. Through systematic structural modifications, particularly at the carboxylic acid position to form amide analogues, potent and selective antagonists of the 5-HT2A receptor have been identified. The in-depth understanding of the synthesis of the core scaffold and its analogues, coupled with robust biological evaluation methods and a clear understanding of the underlying signaling pathways, provides a powerful platform for researchers and drug development professionals to design the next generation of pyrazole-based medicines. The journey from this core structure to the clinical candidate APD791 exemplifies the power of medicinal chemistry in translating a privileged scaffold into a potential life-saving therapy.

References

-

Tsoupras, A., Lordan, R., & Zabetakis, I. (2018). Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. MethodsX, 5, 1237-1243. [Link]

-

Chem Help Asap. Knorr Pyrazole Synthesis. [Link]

-

Xiong, Y., Teegarden, B. R., Choi, J. S. K., Strah-Pleynet, S., Decaire, M., Jayakumar, H., ... & Al-Shamma, H. (2010). Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis. Journal of medicinal chemistry, 53(11), 4412-4421. [Link]

- Google Patents. (2016). Preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

- Google Patents. (2001). Method of preparing 1-alkyl-pyrazol-5-carboxylic acid esters.

-

Wikipedia. (2023). 5-HT2A receptor. [Link]

-

Hart Biologicals. ADP Reagent. [Link]

-

National Cancer Institute. (2016). Analysis of Platelet Aggregation by Light Transmission Aggregometry. [Link]

-

Practical-Haemostasis.com. (2022). Platelet Function Testing: Light Transmission Aggregometry. [Link]

-

Taylor & Francis Online. (2018). 96-well plate-based aggregometry. [Link]

-

ResearchGate. (2018). (PDF) Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications. [Link]

- Urleb, U., Golič, L., & Stanovnik, B. (1991). Synthesis of Ethyl 1-Substituted 5-Amino-4-pyrazolecarboxylates and Their Transformation into Pyrazolo[3,4-d]pyrimidines. Archiv der Pharmazie, 324(3), 165-168.

-

MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

-

ResearchGate. (2018). (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]

-

MDPI. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). [Link]

-

JETIR. (2025). Design and Synthesis of Novel pyrazol-1- carboxamide analogues as potent antioxidant agents. [Link]

-

PubMed Central (PMC). (2014). Identification of Trisubstituted-pyrazol Carboxamide Analogs as Novel and Potent Antagonists of Farnesoid X Receptor. [Link]

Sources

- 1. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. US6297386B1 - Method of preparing 1-alkyl-pyrazol-5-carboxylic acid esters - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. brd.nci.nih.gov [brd.nci.nih.gov]

The Pyrazole Carboxylic Acid Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers

Abstract

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. When functionalized with a carboxylic acid group, this scaffold transforms into a versatile platform for developing potent and selective therapeutic agents. Pyrazole carboxylic acid derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][3][4] This guide provides an in-depth exploration of the synthesis, mechanisms of action, and structure-activity relationships (SAR) of these compounds. We will delve into field-proven experimental protocols for their biological evaluation and highlight key clinical candidates, such as the selective COX-2 inhibitor Celecoxib, that underscore the therapeutic significance of this chemical class.[5][6]

Introduction: The Significance of the Pyrazole Core

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, and among them, the pyrazole scaffold is particularly prominent.[7][8] Its unique structural and electronic properties—aromaticity, hydrogen bonding capability, and metabolic stability—make it an ideal building block for interacting with diverse biological targets.[9] The addition of a carboxylic acid moiety provides a critical anchor point for forming strong interactions with enzyme active sites, often through salt bridges or hydrogen bonds, and serves as a convenient synthetic handle for creating ester or amide libraries to probe structure-activity relationships.[10][11][12] This combination of a privileged heterocyclic core and a reactive functional group has led to the discovery of compounds targeting a wide array of pathologies, from inflammatory diseases to cancer.[8][13]

Synthetic Strategies: Accessing Chemical Diversity

The successful exploration of pyrazole carboxylic acid derivatives hinges on robust and flexible synthetic methodologies. The choice of synthesis dictates the substitution patterns achievable on the pyrazole ring, which is fundamental to tuning biological activity.

A cornerstone of pyrazole synthesis is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. This classical approach allows for significant variation. For instance, using substituted hydrazines introduces diversity at the N1 position of the pyrazole ring, a critical site for modulating activity in many drug classes.[14]

Below is a generalized workflow for the synthesis of key pyrazole intermediates.

Caption: Generalized synthetic workflow for pyrazole carboxylic acid derivatives.

More advanced methods, including ultrasound-assisted synthesis and multicomponent reactions, offer improved efficiency, reduced reaction times, and higher yields, making them attractive for generating large compound libraries for high-throughput screening.[15][16]

Key Biological Activities and Mechanisms of Action

The therapeutic potential of pyrazole carboxylic acid derivatives is exceptionally broad. Here, we focus on the most extensively studied and clinically relevant activities.

Anti-inflammatory Activity: COX-2 Inhibition

Perhaps the most well-known application of the pyrazole scaffold is in non-steroidal anti-inflammatory drugs (NSAIDs).[17][18] The blockbuster drug Celecoxib is a pyrazole derivative (though not a carboxylic acid itself, its primary metabolite is) that functions as a selective inhibitor of cyclooxygenase-2 (COX-2).[5][19][20][21]

Mechanism of Action: The COX-2 enzyme is responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[6] Selective COX-2 inhibitors like Celecoxib fit into a specific side pocket of the COX-2 active site that is absent in the related COX-1 enzyme (which is involved in gastric protection). This selectivity reduces the gastrointestinal side effects commonly associated with non-selective NSAIDs.[17] The sulfonamide group on Celecoxib is crucial for this selective binding.

Caption: Mechanism of COX-2 inhibition by pyrazole derivatives.

Anticancer Activity: Targeting Cellular Proliferation

Pyrazole derivatives have emerged as powerful anticancer agents, primarily through their ability to inhibit protein kinases, which are critical regulators of cell growth, differentiation, and survival.[10][13][22]

Mechanism of Action: Many cancers are driven by aberrant signaling pathways controlled by kinases. Pyrazole carboxylic acids and their amides have been developed as potent inhibitors of various kinases, including:

-

Akt1 (Protein Kinase B): A key node in cell survival pathways.[10][23]

-

Aurora Kinases: Essential for mitotic progression.[23]

-

c-Jun N-terminal Kinase (JNK): Involved in stress response and apoptosis.[24]

-

EGFR and HER-2: Tyrosine kinases often overexpressed in breast and lung cancers.[13]

By competitively binding to the ATP-binding pocket of these enzymes, pyrazole inhibitors block the downstream signaling that promotes uncontrolled cell proliferation and survival, often leading to cell cycle arrest or apoptosis.[10][25]

Table 1: Anticancer Activity of Selected Pyrazole Derivatives

| Compound Class | Target Cancer Cell Line | Reported IC₅₀ (µM) | Reference |

| Pyrazole Carboxamides | MCF-7 (Breast) | Induces growth arrest | [10] |

| Pyrazole-Chalcones | HeLa (Cervical) | 4.94 | [22] |

| Pyrazole-based Sulfonamides | A549 (Lung) | 3.46 | [16] |

| 1H-Pyrazole-4-carboxylic Acid Derivative | HGC27 (Gastric) | Potent activity reported | [26] |

| Pyrazole-based Kinase Inhibitors | HCT116 (Colon) | 0.39 | [23] |

Antimicrobial Activity: A Broad Spectrum

The pyrazole scaffold is also a valuable pharmacophore for developing novel antibacterial and antifungal agents.[1][27][28] Derivatives have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens like Candida albicans.[27][29]

Mechanism of Action: The exact mechanisms are varied and often not fully elucidated but are thought to involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The structure-activity relationship studies are crucial in this area to optimize the compounds for better potency and a broader spectrum.[27]

Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives

| Compound Class | Target Microorganism | MIC (µg/mL) | Reference |

| Pyrazole Carboxamide | Escherichia coli | 0.25 | [17] |

| Pyrazole Carboxamide | Streptococcus epidermidis | 0.25 | [17] |

| Pyrazole Carboxylic Acid Derivative | Bacillus cereus | 32 | [14] |

| Pyrazole-3,4-dicarboxylic Acid Derivative | Candida albicans | Inhibitory effects noted | [27] |

Structure-Activity Relationship (SAR) Insights

Optimizing the biological activity of pyrazole carboxylic acid derivatives is a process of rational design guided by SAR. Key structural modifications include:

-

Substituents at N1: The group at the N1 position significantly influences potency and selectivity. For cannabinoid receptor antagonists, a 2,4-dichlorophenyl group was found to be optimal.[30][31] For many kinase inhibitors, this position interacts with the solvent-exposed region of the ATP-binding pocket.[25]

-

Groups at C3 and C5: These positions are critical for interaction with the main pockets of target enzymes. In COX-2 inhibitors, a p-sulfamoylphenyl group at one of these positions is crucial for selectivity.[5] In anticancer agents, bulky aryl groups at these positions often enhance potency.[22]

-

The Carboxylic Acid Moiety (C4): While the acid itself is a key pharmacophore, converting it to amides or esters can dramatically alter properties. Amides can introduce new hydrogen bond donors/acceptors, improving target binding, while esters can act as prodrugs to enhance cell permeability.[10][26]

Experimental Protocols for Biological Evaluation

A self-validating system with appropriate controls is paramount for trustworthy data. Below are foundational protocols for assessing the key biological activities discussed.

Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol assesses the ability of a compound to inhibit cell proliferation.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound against a cancer cell line.

Methodology:

-

Cell Culture: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the pyrazole derivative in DMSO and then dilute further in culture medium. Add the compound solutions to the wells. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration and determine the IC₅₀ value using non-linear regression.

Caption: Experimental workflow for the MTT cell proliferation assay.

Protocol: In Vitro Antimicrobial Activity (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.[32]

Objective: To find the lowest concentration of a pyrazole derivative that visibly inhibits microbial growth.

Methodology:

-

Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., E. coli) equivalent to a 0.5 McFarland standard.

-

Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compound in sterile broth (e.g., Mueller-Hinton Broth).

-

Inoculation: Add the prepared microbial inoculum to each well.

-

Controls:

-

Positive Control: A well with a known antibiotic (e.g., Ciprofloxacin).

-

Negative Control: A well with broth and inoculum only (to confirm growth).

-

Sterility Control: A well with broth only (to confirm sterility).

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Analysis: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[32]

Conclusion and Future Outlook

Pyrazole carboxylic acid derivatives are firmly established as a "privileged scaffold" in drug discovery. Their synthetic tractability and ability to interact with a wide range of biological targets have led to numerous successful therapeutic agents. Future research will likely focus on several key areas:

-

Novel Target Identification: Applying this scaffold to new and challenging targets, such as protein-protein interactions or specific metabolic enzymes.

-

Improving Selectivity: Fine-tuning structures to enhance selectivity for specific enzyme isoforms (e.g., different kinases) to minimize off-target effects.

-

Prodrug Strategies: Developing more sophisticated prodrugs of pyrazole carboxylic acids to improve pharmacokinetic properties like oral bioavailability and targeted delivery.[26]

-

Hybrid Molecules: Combining the pyrazole core with other pharmacophores to create hybrid molecules with dual or synergistic modes of action.[33]

The continued exploration of this versatile chemical class promises to yield the next generation of innovative treatments for a wide spectrum of human diseases.

References

- Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109.

- Bentham Science Publishers. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109.

- PubMed. (2007). Pyrazole Carboxamides and Carboxylic Acids as Protein Kinase Inhibitors in Aberrant Eukaryotic Signal Transduction: Induction of Growth Arrest in MCF-7 Cancer Cells. Organic & Biomolecular Chemistry, 5(24), 3963-70.

- International Journal of Pharmaceutical Sciences. Review: Anticancer Activity Of Pyrazole.

- PubMed. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists.

- Vrije Universiteit Amsterdam. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42, 769-776.

- ResearchGate. (2020).

- PubMed Central.

- PubMed Central. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues.

- PubMed. (2014).

- ACS Publications. (2024). Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity.

- PubChem. Celecoxib.

- ELRIG (UK) Ltd. (2025).

- Synthesis of Pyrazole Compounds by Using Sonic

- MDPI. (2020). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)

- MDPI.

- DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.

- Santa Cruz Biotechnology. Celecoxib Carboxylic Acid.

- PubMed. (2014). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies.

- ResearchGate.

- PubMed Central. (2018).

- MDPI. (2018).

- Meddocs Publishers. (2021).

- ResearchGate. (2007). Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: Induction of growth arrest in MCF-7 cancer cells.

- SpringerLink. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.

- ACS Publications. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.

- PharmaCompass.

- IJNRD. (2023).

- Synthesis and Antimicrobial Activity of Novel Pyrazole Deriv

- Cayman Chemical. Celecoxib Carboxylic Acid.

- PubChem. 4-(1-(4-(Aminosulfonyl)phenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)benzoic acid.

- MDPI. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.

- RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.

- The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery.

- ACS Publications. (2023).

- International Journal of Pharmaceutical Sciences Review and Research. (2002).

- SpringerLink. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

- PubMed.

- PubMed Central. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi.

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid

- Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822.

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]

- 3. researchgate.net [researchgate.net]

- 4. jchr.org [jchr.org]

- 5. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Celecoxib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 9. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]

- 16. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 17. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 18. news-medical.net [news-medical.net]

- 19. scbt.com [scbt.com]

- 20. caymanchem.com [caymanchem.com]

- 21. 4-(1-(4-(Aminosulfonyl)phenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)benzoic acid | C17H12F3N3O4S | CID 10047220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. ijpsjournal.com [ijpsjournal.com]

- 23. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 29. meddocsonline.org [meddocsonline.org]

- 30. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 32. researchgate.net [researchgate.net]

- 33. ijnrd.org [ijnrd.org]

1-methyl-pyrazole-3,5-dicarboxylic acid preparation methods

An In-depth Technical Guide to the Preparation of 1-Methyl-Pyrazole-3,5-Dicarboxylic Acid

Authored by a Senior Application Scientist

Introduction: The Significance of 1-Methyl-Pyrazole-3,5-Dicarboxylic Acid

1-Methyl-pyrazole-3,5-dicarboxylic acid (CAS: 75092-39-6) is a key heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its rigid, V-shaped structure and the presence of two carboxylic acid moieties make it an excellent ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers.[1][2] In the pharmaceutical industry, the pyrazole nucleus is recognized as a "privileged scaffold," appearing in numerous FDA-approved drugs due to its wide range of biological activities.[3][4] Derivatives of pyrazole carboxylic acids have been investigated for anti-inflammatory and antibacterial properties, highlighting the compound's potential as a scaffold in drug design.[5][6]

This guide provides an in-depth exploration of the primary synthetic routes for preparing 1-methyl-pyrazole-3,5-dicarboxylic acid. We will delve into the mechanistic rationale behind three core methodologies, provide detailed experimental protocols, and compare their respective advantages and limitations to empower researchers in selecting the optimal path for their specific application.

Core Synthetic Strategies

The preparation of 1-methyl-pyrazole-3,5-dicarboxylic acid can be broadly categorized into three distinct approaches:

-

Post-Modification of a Pre-formed Pyrazole Ring: This highly reliable method involves the N-methylation of a pyrazole-3,5-dicarboxylate ester, followed by hydrolysis.

-

Oxidative Functionalization: This classical approach utilizes the oxidation of methyl groups on a pre-existing 1,3,5-trimethylpyrazole scaffold.

-

Ring Construction via Cycloaddition: This fundamental strategy builds the pyrazole ring from acyclic precursors, incorporating the required functional groups during the cyclization process.

Method 1: N-Methylation of Diethyl 1H-Pyrazole-3,5-Dicarboxylate

This is arguably the most straightforward and widely adopted method, leveraging commercially available starting materials. The strategy relies on protecting the carboxylic acid groups as esters to prevent undesired side reactions during the N-methylation step.

Causality and Experimental Rationale

The pyrazole ring contains an acidic N-H proton. In the presence of a base, this proton can be abstracted to form a pyrazolide anion, which is a potent nucleophile. This anion readily attacks an electrophilic methyl source, such as iodomethane, to form the N-methylated product. Using the diethyl ester of pyrazole-3,5-dicarboxylic acid is critical; if the free dicarboxylic acid were used, the base would preferentially deprotonate the more acidic carboxylic protons, and the resulting carboxylates would be poor nucleophiles for N-alkylation. The ester groups are stable under the basic conditions of methylation and can be easily removed in a subsequent hydrolysis step.

Visualizing the N-Methylation Pathway

Caption: N-Methylation followed by ester hydrolysis pathway.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the N-methylation and subsequent hydrolysis of pyrazole esters.[7]

Part A: Synthesis of Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate [7]

-

Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl 1H-pyrazole-3,5-dicarboxylate (1.0 eq.) in anhydrous acetone (approx. 10 mL per gram of starting material).

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq.). The K₂CO₃ acts as the base to deprotonate the pyrazole nitrogen.

-

Methylation: To the stirring suspension, add iodomethane (CH₃I, 1.5 eq.) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (approximately 60°C) and maintain for 12-16 hours (overnight).[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Filter off the solid potassium salts and wash the filter cake with a small amount of acetone.

-

Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude residue, diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate, can often be used in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel.

Part B: Hydrolysis to 1-Methyl-1H-pyrazole-3,5-dicarboxylic Acid [7]

-

Saponification: Dissolve the crude diethyl ester from Part A in a mixture of methanol and water. Add an excess of potassium hydroxide (KOH, 3.0-5.0 eq.) and heat the mixture to reflux for 4-6 hours. This step, known as saponification, hydrolyzes the ethyl esters to potassium carboxylate salts.[8]

-

Solvent Removal: After cooling, remove the methanol under reduced pressure.

-

Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly add concentrated hydrochloric acid (HCl) with vigorous stirring until the pH of the solution is approximately 2-3.[7]

-

Precipitation & Isolation: The desired 1-methyl-pyrazole-3,5-dicarboxylic acid will precipitate out of the acidic solution as a white solid. Allow the suspension to stand in the cold for a few hours to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Method 2: Oxidation of 1,3,5-Trimethylpyrazole

This method represents a classical "functional group interconversion" approach. It begins with a simple, methylated pyrazole and uses a powerful oxidizing agent to convert the methyl groups at the C3 and C5 positions into carboxylic acids.

Causality and Experimental Rationale

The oxidation of alkyl side chains on an aromatic ring is a fundamental transformation in organic synthesis. Potassium permanganate (KMnO₄) is a potent and cost-effective oxidizing agent suitable for this purpose.[9][10] The reaction proceeds by attacking the benzylic-like protons of the methyl groups attached to the pyrazole ring. The reaction must be performed on 1,3,5-trimethylpyrazole, as the N-methyl group is resistant to oxidation under these conditions, while the C-methyl groups are activated by the aromatic ring. The reaction is typically run in water at elevated temperatures to ensure sufficient reactivity of the permanganate.[9]

Visualizing the Oxidation Pathway

Caption: Oxidation of C-methyl groups on the pyrazole core.

Detailed Experimental Protocol

This protocol is adapted from the well-documented oxidation of 3,5-dimethylpyrazole.[9][10]

-

Reagent Setup: In a large round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 1,3,5-trimethylpyrazole (1.0 eq.) in water, heating to approximately 70°C to aid dissolution.

-

Oxidant Addition: Slowly and portion-wise, add potassium permanganate (KMnO₄, >4.0 eq.) to the hot solution. This reaction is highly exothermic; the addition rate must be carefully controlled to maintain the internal temperature below 90°C.

-

Reaction: After the addition is complete, continue stirring the mixture at 80-90°C for several hours until the purple color of the permanganate has disappeared, indicating its consumption. A brown precipitate of manganese dioxide (MnO₂) will form.

-

Work-up: Cool the reaction mixture to room temperature. Remove the MnO₂ precipitate by vacuum filtration, washing the solid cake thoroughly with hot water to recover all the product.

-

Acidification & Isolation: Combine the filtrates. Cool the clear solution in an ice bath and acidify to pH 2-3 by the slow addition of concentrated HCl.

-

Purification: The 1-methyl-pyrazole-3,5-dicarboxylic acid will precipitate as a white solid. Collect the product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Method 3: Ring Construction via [3+2] Cycloaddition

This elegant approach builds the heterocyclic core from acyclic components, offering a high degree of flexibility. The most common route for pyrazole synthesis is the [3+2] cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[11][12]

Causality and Experimental Rationale

This synthesis involves the reaction between methylhydrazine and a suitable 1,3-dielectrophile, such as diethyl 2-oxomalonate or a related equivalent. The reaction proceeds via initial condensation of the more nucleophilic nitrogen of methylhydrazine with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring. The choice of a symmetrical 1,3-dielectrophile ensures that only one regioisomer is formed, circumventing a common challenge in pyrazole synthesis.[13]

Visualizing the Cycloaddition Pathway

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. CN105646355A - Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 10. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 11. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 12. hilarispublisher.com [hilarispublisher.com]

- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

A Technical Guide to the Synthesis of Substituted Pyrazoles for Medicinal Chemistry

<_ _>

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous blockbuster drugs.[1][2][3] Its remarkable versatility and broad spectrum of biological activities have fueled a continuous demand for efficient and regioselective synthetic methodologies. This in-depth technical guide provides a comprehensive overview of the core strategies for constructing substituted pyrazoles, intended for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of protocols, this guide delves into the mechanistic underpinnings of each synthetic choice, offering field-proven insights to navigate the complexities of pyrazole synthesis and empower the rational design of novel therapeutic agents.

Introduction: The Privileged Pyrazole Scaffold

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[3][4] This unique arrangement imparts a distinct electronic character, allowing the pyrazole ring to act as both a hydrogen bond donor and acceptor, and to serve as a bioisostere for other aromatic systems.[1] These properties contribute to its "privileged" status in medicinal chemistry, with pyrazole-containing drugs demonstrating efficacy across a wide range of therapeutic areas, including anti-inflammatory, anticancer, antiviral, and analgesic applications.[2][3][5][6] The market presence of drugs like Celecoxib (anti-inflammatory), Sildenafil (erectile dysfunction), and Rimonabant (anti-obesity) underscores the therapeutic and commercial significance of this heterocyclic motif.[2]

The biological activity of a pyrazole derivative is intrinsically linked to the nature and position of its substituents. Consequently, the ability to control the regiochemistry of the pyrazole ring formation is paramount. This guide will explore the classical and contemporary synthetic routes, with a particular focus on the factors governing regioselectivity.

Foundational Strategies: The Knorr and Paal-Knorr Syntheses

The condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, first reported by Ludwig Knorr in 1883, remains a fundamental and widely practiced method for pyrazole synthesis.[7][8][9][10] This reaction, and its close relative the Paal-Knorr synthesis, provide a straightforward entry into a diverse range of substituted pyrazoles.

The Knorr Pyrazole Synthesis

The Knorr synthesis involves the acid-catalyzed reaction of a hydrazine with a 1,3-dicarbonyl compound.[8][11][12] The mechanism proceeds through the formation of an initial imine, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[8][13]

A critical consideration in the Knorr synthesis is the potential for the formation of regioisomeric products when an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine are employed.[7][10] The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, leading to a mixture of pyrazole isomers.[8][13]

The regiochemical outcome of the Knorr synthesis is influenced by a delicate interplay of steric and electronic factors, as well as the reaction conditions.

-

Steric Hindrance: The less sterically hindered carbonyl group is generally favored for the initial attack by the more sterically demanding nitrogen of the substituted hydrazine.

-

Electronic Effects: The more electrophilic carbonyl carbon will be the preferred site of initial attack.

-

Solvent Effects: The choice of solvent can significantly impact regioselectivity. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase the regioselectivity in the formation of N-methylpyrazoles.[14][15] This is attributed to the ability of these solvents to form strong hydrogen bonds, which can modulate the reactivity of the dicarbonyl compound.

Diagram: Knorr Pyrazole Synthesis Workflow

Caption: Synthetic pathway from chalcones to pyrazoles.

The oxidation of the intermediate pyrazoline can often be achieved in situ using mild oxidizing agents or even atmospheric oxygen. [16]In some cases, if a hydrazine derivative with a good leaving group (e.g., tosylhydrazine) is used, the elimination to the aromatic pyrazole can occur directly. [16][17]

1,3-Dipolar Cycloaddition Reactions

1,3-dipolar cycloaddition reactions offer a highly convergent and often regioselective approach to the synthesis of pyrazoles. [18][19][20]This method involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrilimine, with a dipolarophile, typically an alkyne or an alkene.

[3+2] Cycloaddition of Diazo Compounds with Alkynes

The reaction of diazo compounds with alkynes is a classic and efficient method for constructing the pyrazole ring. [18]This reaction is a type of Huisgen 1,3-dipolar cycloaddition. The regioselectivity of this reaction is primarily governed by the electronic properties of the substituents on both the diazo compound and the alkyne.

-

Electron-Withdrawing Groups (EWGs) on the alkyne favor the formation of 3-substituted pyrazoles when reacting with diazomethane.

-